N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide
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Overview
Description
N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide is a synthetic organic compound that features a pyrazole ring substituted with benzyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide typically involves the reaction of 1-benzyl-3,5-dimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrazole ring can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted amides or thioamides.
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Scientific Research Applications
N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigated for its antimicrobial and anti-inflammatory properties.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and dimethyl groups on the pyrazole ring can enhance binding affinity and specificity. The chloroacetamide moiety may act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3,5-dimethyl-1H-pyrazole: Lacks the chloroacetamide group, resulting in different reactivity and applications.
2-chloroacetamide: Lacks the pyrazole ring, leading to different biological and chemical properties.
N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness
N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide is unique due to the combination of the pyrazole ring and the chloroacetamide group, which imparts specific chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable scaffold for further research and development .
Properties
IUPAC Name |
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-11-14(9-17-15(20)8-16)12(2)19(18-11)10-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZRGLAFVCDYPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)CNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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